molecular formula C12H27BrOSiZn B6294894 6-(tert-Butyldimethylsiloxy)hexylzinc bromide CAS No. 1308334-23-7

6-(tert-Butyldimethylsiloxy)hexylzinc bromide

Cat. No.: B6294894
CAS No.: 1308334-23-7
M. Wt: 360.7 g/mol
InChI Key: UMFOGZSDFKMHRD-UHFFFAOYSA-M
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Description

6-(tert-Butyldimethylsiloxy)hexylzinc bromide is an organozinc compound with the molecular formula C12H27BrOSiZn and a molecular weight of 360.7247 . This compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyldimethylsiloxy)hexylzinc bromide involves the reaction of tert-butyldimethylsilyl chloride with hexylzinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyldimethylsiloxy)hexylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, alkyl halides, and aryl halides. The reactions are typically carried out in the presence of a catalyst such as palladium or nickel under inert conditions .

Major Products

The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

6-(tert-Butyldimethylsiloxy)hexylzinc bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(tert-Butyldimethylsiloxy)hexylzinc bromide involves the formation of a reactive zinc-carbon bond, which can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride: A precursor in the synthesis of 6-(tert-Butyldimethylsiloxy)hexylzinc bromide.

    Hexylzinc bromide: Another organozinc compound used in similar types of reactions.

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of an organozinc compound with the protective effects of the tert-butyldimethylsiloxy group. This combination allows for selective reactions and high stability under various conditions .

Properties

IUPAC Name

bromozinc(1+);tert-butyl-hexoxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27OSi.BrH.Zn/c1-7-8-9-10-11-13-14(5,6)12(2,3)4;;/h1,7-11H2,2-6H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFOGZSDFKMHRD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCC[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrOSiZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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